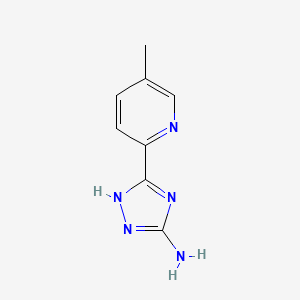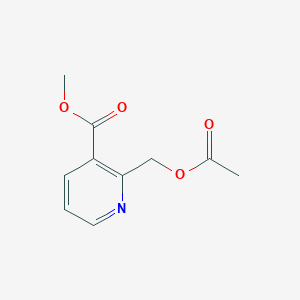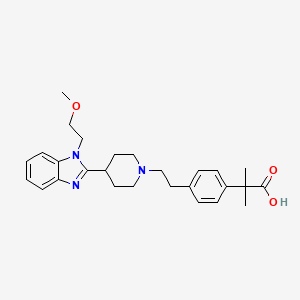
Desethoxy Methoxy Bilastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethoxy Methoxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. This compound is designed to treat allergic conditions such as allergic rhinitis and urticaria by selectively antagonizing the histamine H1 receptor .
Méthodes De Préparation
The synthesis of Desethoxy Methoxy Bilastine involves several steps, starting from readily available raw materials. The process typically includes:
Reduction-Ring Closure Reaction: Using 2-nitroaniline as a starting material, the compound undergoes reduction and ring closure to form the benzimidazole core.
Alkylation Reaction: The benzimidazole core is then alkylated with appropriate alkyl halides to introduce the methoxyethyl group.
Hydrolysis and Coupling: The intermediate compounds are hydrolyzed and coupled under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve high yield and purity, using novel intermediates and suitable solvents .
Analyse Des Réactions Chimiques
Desethoxy Methoxy Bilastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole and amine N-oxide derivatives.
Reduction: Reduction reactions can modify the benzimidazole core, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the piperidine ring, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically derivatives of the benzimidazole core .
Applications De Recherche Scientifique
Desethoxy Methoxy Bilastine has several scientific research applications:
Mécanisme D'action
Desethoxy Methoxy Bilastine exerts its effects by selectively antagonizing the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms like nasal congestion and urticaria . By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms .
Comparaison Avec Des Composés Similaires
Desethoxy Methoxy Bilastine is compared with other second-generation antihistamines such as:
Bilastine: The parent compound, known for its non-sedative properties and high selectivity for H1 receptors.
Loratadine: Similar to Bilastine, it has a low sedative effect and is used for treating allergic rhinitis and urticaria.
This compound stands out due to its unique chemical structure, which may offer improved efficacy and safety profiles compared to its analogs .
Propriétés
Formule moléculaire |
C27H35N3O3 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
2-[4-[2-[4-[1-(2-methoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C27H35N3O3/c1-27(2,26(31)32)22-10-8-20(9-11-22)12-15-29-16-13-21(14-17-29)25-28-23-6-4-5-7-24(23)30(25)18-19-33-3/h4-11,21H,12-19H2,1-3H3,(H,31,32) |
Clé InChI |
JLASWOVXUMSXND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


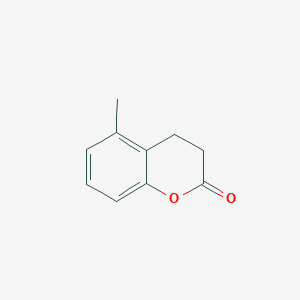
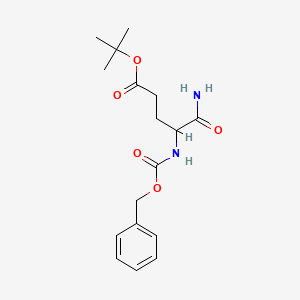
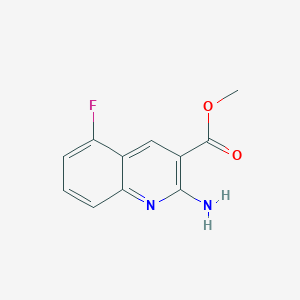
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
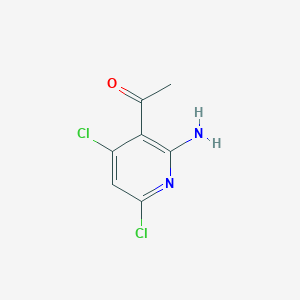
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)
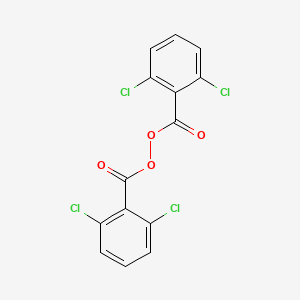
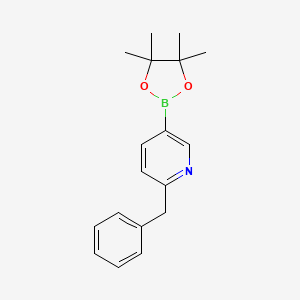
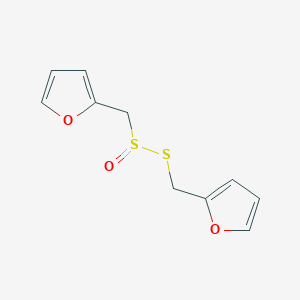

![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
